molecular formula C14H14ClN3O3 B12179983 methyl N-{[3-(2-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}glycinate

methyl N-{[3-(2-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}glycinate

Cat. No.: B12179983
M. Wt: 307.73 g/mol
InChI Key: SBHXCZZRIWPGBL-UHFFFAOYSA-N
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Description

Methyl N-{[3-(2-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}glycinate (CAS 1374539-31-7) is a high-purity chemical intermediate designed for advanced pharmaceutical research and development. This compound features a glycinate moiety linked to a 1-methyl-3-(2-chlorophenyl)pyrazole core, a privileged scaffold in medicinal chemistry . The pyrazole structure is a key pharmacophore found in several FDA-approved drugs and bioactive molecules, known for its versatility in interacting with various biological targets . This specific molecular architecture makes it a valuable building block for the synthesis of more complex active compounds. Its primary research application lies in the development of bivalent ligands, where two pharmacophores are connected by a chemical linker to study G protein-coupled receptor (GPCR) dimerization . For instance, similar pyrazole-carboxamide derivatives have been used as key intermediates in constructing novel ligands for cannabinoid CB1 receptors, helping to elucidate receptor complex functions and signal transduction pathways . The compound is for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C14H14ClN3O3

Molecular Weight

307.73 g/mol

IUPAC Name

methyl 2-[[5-(2-chlorophenyl)-2-methylpyrazole-3-carbonyl]amino]acetate

InChI

InChI=1S/C14H14ClN3O3/c1-18-12(14(20)16-8-13(19)21-2)7-11(17-18)9-5-3-4-6-10(9)15/h3-7H,8H2,1-2H3,(H,16,20)

InChI Key

SBHXCZZRIWPGBL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2Cl)C(=O)NCC(=O)OC

Origin of Product

United States

Preparation Methods

Direct Acylation with Glycine Derivatives

Activation of the pyrazole’s carboxylic acid (or its chloride) precedes coupling with methyl glycinate. For example:

  • Carboxylic acid activation : Treatment with thionyl chloride (SOCl₂) converts the acid to its acyl chloride, which reacts with methyl glycinate in the presence of triethylamine as a base.

  • Coupling reagents : Use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or dicyclohexylcarbodiimide (DCC) with N-hydroxysuccinimide (NHS) enhances amide bond formation efficiency.

Reaction conditions typically involve:

  • Solvent : 1,4-dioxane or dichloromethane.

  • Temperature : 0–25°C to minimize side reactions.

  • Yield : 38–71% after purification via recrystallization (ethanol/hexane) or chromatography.

Stepwise Protection-Deprotection Strategies

To prevent undesired side reactions during coupling, protecting groups are employed:

  • Boc (tert-butoxycarbonyl) protection : The glycine amine is protected before acylation, followed by deprotection with trifluoroacetic acid (TFA) .

  • Temperature control : Deprotection at 0–5°C ensures minimal degradation of the pyrazole core.

Optimization of Reaction Parameters

Solvent and Temperature Effects

  • High-boiling solvents (e.g., toluene) facilitate reflux conditions (>100°C) for cyclization but risk decomposition.

  • Low-temperature quenching (0–5°C) during workup improves crystallinity and purity, as evidenced by patent WO2015063709A1.

Analytical and Spectroscopic Validation

Post-synthesis characterization ensures structural fidelity:

  • ¹H NMR : Pyrazole protons resonate at δ 3.43 (CH₂) and δ 2.18 (CH₃), while the 2-chlorophenyl group shows aromatic signals at δ 7.85–7.17.

  • HRMS : Expected [M+H]⁺ at m/z 308.08 (calculated 307.73).

  • Melting point : Data gaps exist in current literature, necessitating empirical determination.

Industrial-Scale Production Challenges

Scaling the synthesis introduces hurdles:

  • Cost of reagents : Methyl glycinate and specialized coupling agents (e.g., EDCI) escalate production expenses.

  • Waste management : Large volumes of organic solvents (ethyl acetate, toluene) require efficient recovery systems.

  • Regulatory compliance : Residual solvents (e.g., 1,4-dioxane) must meet ICH Q3C guidelines for pharmaceuticals .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyrazole ring, forming a carboxylic acid derivative.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the pyrazole ring is particularly significant in the design of bioactive molecules.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities. The chlorophenyl group and pyrazole ring are common motifs in drug design.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it a valuable component in various formulations.

Mechanism of Action

The mechanism by which methyl N-{[3-(2-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}glycinate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways. The chlorophenyl group and pyrazole ring are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

N-(4-(2-(4-Chlorobenzylidene)hydrazinecarbonyl)-1-methyl-1H-pyrazol-5-yl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide (Compound 6a)
  • Structure : Incorporates a pyrazole ring with a 2-chlorophenyl group, methyl substituent, and an isoxazole-carboxamide-hydrazone hybrid moiety.
  • Synthesis : Prepared in five steps with yields of 85.9–91.2%, starting from isoxazole carboxylic acids .
  • Activity : Demonstrated antiviral properties, attributed to the hydrazone and isoxazole functionalities enhancing binding to viral targets .
MethylN-[(4-chlorophenyl)(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)methyl]glycinate
  • Structure : Features a dihydro-pyrazol-4-ylidene group with a 4-chlorophenyl substituent.
  • Key Difference: The para-chlorophenyl group (vs.
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde
  • Structure : Contains a sulfanyl group at position 5 and a trifluoromethyl group at position 3.
Methyl 3-(1-methyl-1H-pyrazol-5-yl)benzoate
  • Structure : Pyrazole linked to a benzoate ester.
  • Synthetic Relevance : Prepared via ester hydrolysis (NaOH/MeOH), suggesting the target compound’s glycinate ester may follow similar synthetic or metabolic pathways .

Comparative Analysis of Substituent Effects

Compound Chlorophenyl Position Key Functional Groups Biological Activity Synthetic Yield (%)
Target Compound Ortho (2-chlorophenyl) Glycinate ester, methyl Not reported Not available
Compound 6a Ortho (2-chlorophenyl) Isoxazole, hydrazone Antiviral 85.9–91.2
Compound Para (4-chlorophenyl) Dihydro-pyrazolylidene, glycinate Not reported Not available
Compound Meta (3-chlorophenyl) Sulfanyl, trifluoromethyl Not reported Not available
Compound N/A Benzoate ester Intermediate for amidation Not available
Electronic and Steric Effects:
  • Ortho vs. Para substitution allows for planar aromatic stacking .
  • Trifluoromethyl vs. Glycinate : The trifluoromethyl group () increases lipophilicity (logP ~2.5–3.0), whereas the glycinate ester enhances hydrophilicity (predicted logP ~1.5–2.0) .

Hydrogen Bonding and Crystallography

  • Target Compound : The amide (-CONH-) and ester (-COO-) groups participate in hydrogen bonding, influencing crystal packing and stability. Graph set analysis (as per Etter’s rules) would predict motifs like R₂²(8) for amide dimers .
  • Compound 6a : The hydrazone (-NH-N=) and isoxazole (N-O) groups introduce additional hydrogen bond donors/acceptors, likely forming complex supramolecular architectures .

Q & A

Basic: What are the optimal synthetic routes for methyl N-{[3-(2-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}glycinate, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:
The synthesis involves multi-step organic reactions, typically starting with the formation of the pyrazole core followed by coupling with glycinate derivatives. Key steps include:

  • Nucleophilic substitution : Use of K₂CO₃ as a base in polar aprotic solvents (e.g., DMF) to facilitate coupling reactions .
  • Carbamoylation : Reaction of 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid with methyl glycinate under peptide coupling conditions (e.g., EDC/HOBt) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product with >95% purity .
    Optimization Parameters :
  • Temperature control (0–25°C) to minimize side reactions.
  • Stoichiometric ratios (1:1.2 for acid-to-amine coupling) to maximize yield.

Basic: How can spectroscopic techniques (NMR, IR, X-ray) be employed to confirm the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR :
    • Pyrazole ring protons appear as singlets (δ 6.8–7.5 ppm), while the methyl ester group shows a distinct triplet (δ 3.6–3.8 ppm) .
    • Aromatic protons from the 2-chlorophenyl group split into multiplets (δ 7.2–7.4 ppm) .
  • IR Spectroscopy :
    • Strong carbonyl stretches (C=O) at ~1700 cm⁻¹ (ester) and ~1650 cm⁻¹ (amide) .
  • X-ray Crystallography :
    • Confirms dihedral angles between the pyrazole and chlorophenyl rings (e.g., 45–55°), validating spatial orientation .

Advanced: What strategies can resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:
Discrepancies in biological data (e.g., IC₅₀ variability in antimicrobial assays) may arise from:

  • Assay Conditions : Differences in bacterial strains, inoculum size, or incubation time .
  • Compound Solubility : Use of DMSO vs. aqueous buffers affects bioavailability .
    Resolution Strategies :
  • Standardize protocols (CLSI guidelines for antimicrobial testing).
  • Validate activity via orthogonal assays (e.g., time-kill kinetics alongside MIC determinations) .

Advanced: How can computational methods predict the interaction mechanisms between this compound and biological targets?

Methodological Answer:

  • Molecular Docking :
    • Use AutoDock Vina to model binding to bacterial enoyl-ACP reductase (FabI), a common antimicrobial target. Key interactions include H-bonding with Gly93 and hydrophobic contacts with Phe204 .
  • Molecular Dynamics (MD) Simulations :
    • Simulate ligand-protein stability over 100 ns (GROMACS) to assess binding free energy (MM-PBSA) .
  • QSAR Models :
    • Correlate substituent electronegativity (e.g., Cl at 2-position) with enhanced antibacterial activity .

Advanced: What are the key stability considerations for this compound under experimental storage and reaction conditions?

Methodological Answer:

  • Storage :
    • Store at –20°C in inert atmospheres (argon) to prevent hydrolysis of the ester moiety .
  • Decomposition Risks :
    • Thermal degradation (>150°C) releases CO and NOₓ; monitor via TGA/DSC .
  • Reaction Compatibility :
    • Avoid strong oxidizers (e.g., HNO₃) to prevent aryl chloride displacement .

Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Core Modifications :
    • Replace the 2-chlorophenyl group with 4-fluorophenyl to improve membrane permeability (logP optimization) .
  • Functional Group Additions :
    • Introduce sulfonyl groups at the pyrazole N-methyl position to enhance binding to kinase targets (e.g., EGFR) .
  • Data-Driven Design :
    • Use multivariate analysis (PCA) to correlate Hammett σ values of substituents with inhibitory potency .

Advanced: What analytical techniques are critical for quantifying trace impurities in synthesized batches of this compound?

Methodological Answer:

  • HPLC-MS :
    • C18 column (ACN/water + 0.1% formic acid) to detect unreacted starting materials (retention time: 8.2 min) .
  • GC-FID :
    • Quantify residual solvents (e.g., DMF) below ICH Q3C limits (≤880 ppm) .
  • Elemental Analysis :
    • Verify halogen content (Cl: theoretical 9.8% vs. experimental 9.5–10.1%) .

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